Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-

Anticancer Capsaicin bioisostere Cytotoxicity

Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- (CAS 100200-71-3) is a synthetic Schiff base sulfonamide formed by condensation of piperonal with p-toluenesulfonamide. The compound possesses the benzodioxole (methylenedioxyphenyl) pharmacophore characteristic of capsaicin analogs, coupled to a 4-methylbenzenesulfonamide moiety through an imine (C=N) linkage.

Molecular Formula C15H13NO4S
Molecular Weight 303.3 g/mol
CAS No. 100200-71-3
Cat. No. B13926849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-
CAS100200-71-3
Molecular FormulaC15H13NO4S
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C15H13NO4S/c1-11-2-5-13(6-3-11)21(17,18)16-9-12-4-7-14-15(8-12)20-10-19-14/h2-9H,10H2,1H3
InChIKeyFAAORLFQSDBSJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- (CAS 100200-71-3): A Structurally Distinctive Sulfonamide Schiff Base with a Defined Benzodioxole Pharmacophore in Anticancer Lead Identification


Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- (CAS 100200-71-3) is a synthetic Schiff base sulfonamide formed by condensation of piperonal with p-toluenesulfonamide. The compound possesses the benzodioxole (methylenedioxyphenyl) pharmacophore characteristic of capsaicin analogs, coupled to a 4-methylbenzenesulfonamide moiety through an imine (C=N) linkage [1]. Unlike its reduced-amine counterparts (e.g., RPF101, N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide), this compound retains the conformationally rigid sp²-hybridized imine bridge, which alters its molecular geometry, electronic distribution, and crystallographic packing. The compound is primarily investigated as a capsaicin bioisostere in oncology research and as a scaffold for sulfonamide-based antimicrobial development [1][2].

Scaffold Capsaicin bioisostere with sulfonamide–imine linkage for SAR studies
Conformation Rigid C=N bridge enables target geometry differentiation
Target Class Alkaline phosphatase inhibitor probe development candidate

Why Generic Substitution Fails for CAS 100200-71-3: Critical Structure-Activity Determinants That Cannot Be Interchanged


Within the benzodioxole-sulfonamide compound class, subtle structural variations produce non-interchangeable biological outcomes. The imine (Schiff base) bridge in this compound generates a rigid, planar conformation with a distinct dihedral angle (~84.65°) between the phenyl and benzodioxole rings, whereas the reduced amine analogs (e.g., RPF101) adopt a flexible, envelope-shaped dioxole ring with a methylene flap deviation of 0.221 Å [1]. This conformational difference directly impacts target binding [1]. Furthermore, the para-methyl substitution on the benzenesulfonamide ring is absent in the parent compound RPF101 (which bears an unsubstituted phenyl ring). This methyl group alters both lipophilicity (LogP shift) and potential steric interactions with hydrophobic enzyme pockets [2]. Generic substitution by an unsubstituted benzenesulfonamide or a reduced-amine analog would therefore eliminate the electronic conjugation of the imine system, remove the methyl-driven lipophilicity gain, and alter the three-dimensional pharmacophore presentation—all parameters known to govern cytotoxicity potency in MCF-7 breast cancer models [2][3]. These non-linear structure–activity relationships mean that in-class compounds cannot be simply interchanged without risking loss of the specific biological profile for which this compound was designed.

Imine vs. amine bridge

Reduced-amine analogs adopt flexible envelope conformations; binding geometry may shift relative to the planar imine form.

4-Methyl substitution

Unsubstituted benzenesulfonamide analogs lack the methyl group that modulates lipophilicity and may alter intracellular distribution.

Electronic conjugation

Generic substitution removes extended π-conjugation across the C=N bridge, potentially modifying hydrogen-bonding patterns critical for target engagement.

Quantitative Differentiation Evidence for Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- (100200-71-3) vs. Closest Structural Analogs


Comparative Cytotoxicity in MCF-7 Breast Cancer Cells: 4-Methyl Schiff Base vs. Capsaicin

The target compound (4-methyl Schiff base) exhibits growth-suppressive activity approximately two-fold higher than the parent natural product capsaicin against the MCF-7 human breast adenocarcinoma cell line. In a 48 h MTT assay, the IC50 of the benzenesulfonamide Schiff base analog was ~32 µM, compared to ~53 µM for capsaicin under identical conditions [1]. This represents a 1.66-fold potency improvement, attributable to the bioisosteric replacement of the amide bond with a sulfonamide–imine scaffold and the introduction of the 4-methyl substituent on the phenyl ring.

MCF-7 Cytotoxicity
Head-to-head
~1.66-fold lower IC₅₀
32 µM vs. capsaicin 53 µM
Supports cell-model endpoint comparison
48 h MTT; MCF-7 breast adenocarcinoma cells
Anticancer Capsaicin bioisostere Cytotoxicity

Imine (Schiff Base) Bridge vs. Reduced Amine: Conformational Rigidity and Crystallographic Distinction

The target compound contains a C=N imine double bond linking the benzodioxole and sulfonamide moieties, in contrast to the reduced C–N single bond in the amine analog RPF101 (N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide). Crystallographic data for the closely related amine analog reveals a flexible envelope conformation in the dioxole ring (methylene flap deviation 0.221 Å), whereas the imine (Schiff base) linkage in the target compound enforces planarity and extended π-conjugation across the bridge, resulting in a dihedral angle of 84.65° between the phenyl and benzodioxole ring systems [1]. This conformational constraint directly impacts molecular recognition at biological targets.

Bridge Conformation
Class-level inference
Imine: planar sp²
Amine: flexible sp³
Conformational rigidity supports target geometry differentiation
X-ray dihedral ~84.65° vs. envelope puckering 0.221 Å
Structural biology Crystallography Conformational analysis

Lipophilicity Control via para-Methyl Substitution: LogP Differentiation from Unsubstituted Benzenesulfonamide

The 4-methyl substituent on the benzenesulfonamide phenyl ring increases lipophilicity relative to the unsubstituted analog RPF101. The target compound has a computed LogP of 3.61 (cLogP), compared to a calculated LogP of approximately 2.8 for the unsubstituted benzenesulfonamide analog (N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide) [1]. This ~0.8 LogP unit increase corresponds to an approximately six-fold increase in octanol–water partition coefficient, enhancing passive membrane permeability potential while remaining below the Lipinski rule-of-five threshold (LogP < 5).

Lipophilicity Shift
Cross-study comparable
ΔLogP ≈ +0.8
~6-fold increase in Po/w
Reported LogP window supports permeability optimization review
Computed LogP 3.61 vs. ~2.8; PSA ~73 Ų
Physicochemical property Lipophilicity ADME

Enzymatic Inhibition Profile: Alkaline Phosphatase Targeting Distinct from Triazole/Carboxamide Series

ChEMBL bioactivity data (CHEMBL1814392) indicate that N-piperonylidene-p-toluenesulfonamide (the target compound) acts as an inhibitor of bovine intestinal alkaline phosphatase with an IC50 of 1,430 nM (1.43 µM), obtained using p-nitrophenyl phosphate (p-NPP) as substrate with 10 min preincubation prior to substrate addition [1]. In contrast, structurally related benzenesulfonamide derivatives bearing heterocyclic substituents (e.g., triazine-, thiazole-, or carboxamide-linked analogs) primarily target carbonic anhydrase isoforms (IC50 values ranging from nanomolar to low micromolar against CA IX/XII) rather than alkaline phosphatases [2]. This target class divergence means that the benzodioxole-imine-sulfonamide scaffold occupies a distinct biological activity space compared to the broader sulfonamide pharmacophore family.

Target Class Divergence
Cross-study comparable
ALP IC₅₀ 1.43 µM
vs. CA IX/XII nanomolar
Supports phosphatase inhibitor probe selection
Bovine intestinal ALP; p-NPP substrate; not CA-focused
Enzyme inhibition Alkaline phosphatase Phosphatase inhibitor

Mild Antibacterial Activity Against P. aeruginosa as a Differentiated Antimicrobial Starting Point

The target compound (as the parent scaffold N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide, the reduced-amine precursor to the Schiff base) and its N-substituted derivatives were evaluated for antibacterial activity against Gram-positive and Gram-negative strains. Among the series, the compounds exhibited moderate activity specifically against Pseudomonas aeruginosa (Gram-negative), while showing limited activity against other tested strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis [1]. This selectivity profile contrasts with the broader-spectrum antibacterial activity of classical p-aminobenzenesulfonamide (sulfanilamide) derivatives, which inhibit dihydropteroate synthase across a wide range of bacterial species via PABA mimicry [2]. The narrow Pseudomonas-focused activity suggests a mechanism distinct from classical sulfonamide antifolate action.

Anti-P. aeruginosa
Class-level inference
Moderate activity
Pseudomonas-selective
Supports antimicrobial screening context for Gram-negative strains
Narrow spectrum vs. classical sulfonamides
Antibacterial Pseudomonas aeruginosa Sulfonamide antibiotic

High-Impact Research and Procurement Application Scenarios for Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- (CAS 100200-71-3)


Anticancer Lead Optimization: MCF-7 Breast Cancer Cell-Based SAR Using the 4-Methyl Schiff Base Scaffold

This compound serves as a potency anchor point (~32 µM IC50, 48 h MTT vs. MCF-7) for systematic structure–activity relationship (SAR) exploration of sulfonamide Schiff base capsaicin analogs. Its ~1.66-fold superior activity over capsaicin validates the sulfonamide–imine bioisostere strategy and makes it a logical starting scaffold for medicinal chemistry optimization targeting microtubule disruption and mitotic catastrophe mechanisms [1][2]. Researchers synthesizing derivative libraries should use this compound as the benchmark comparator when evaluating substitution effects at the 4-methyl position, the benzodioxole ring, or the imine bridge.

Crystallographic and Conformational Pharmacology Studies: Imine vs. Amine Bridge Comparison

The compound's rigid imine bridge and orthorhombic crystal packing (space group Pbca, Z=8, dihedral angle ~84.65°) make it uniquely suited for comparative crystallographic and molecular docking studies against the flexible amine analog RPF101. This structural pair enables direct investigation of how sp² vs. sp³ hybridization at the bridging atom influences target binding geometry, hydrogen-bonding patterns, and supramolecular assembly in the solid state [1]. Procurement of both the Schiff base (CAS 100200-71-3) and its reduced amine counterpart (CAS of RPF101: N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide) enables paired biophysical studies not possible with either compound alone.

Phosphatase-Targeted Chemical Biology: Alkaline Phosphatase Inhibitor Probe Development

With a documented IC50 of 1.43 µM against bovine intestinal alkaline phosphatase (ChEMBL1814392), this compound fills a distinct niche as a phosphatase-targeting chemical probe within the sulfonamide chemical space [1]. Unlike carbonic anhydrase IX/XII inhibitors (typical of triazole- and glycoside-linked benzenesulfonamides), this benzodioxole-imine-sulfonamide scaffold preferentially engages alkaline phosphatase, enabling its use in target-identification studies and as a starting point for developing selective ALP inhibitors relevant to bone metabolism and tumor microenvironment research.

Anti-Pseudomonal Drug Discovery: Narrow-Spectrum Gram-Negative Activity Screening

The moderate but selective activity against Pseudomonas aeruginosa—observed in the reduced-amine precursor scaffold—warrants investigation of the Schiff base form as an anti-pseudomonal lead. The combination of a benzodioxole pharmacophore with a 4-methylbenzenesulfonamide group, linked via an imine bridge, represents a structural motif absent from conventional fluoroquinolone and β-lactam antibiotics [1]. This compound should be prioritized for procurement in antimicrobial screening programs seeking novel chemotypes with activity against drug-resistant Pseudomonas strains, where traditional sulfonamides have lost efficacy.

Application
Selection Property
Validation Focus
Capsaicin-analog SAR in MCF-7 cells
Sulfonamide–imine scaffold with 4-methyl substituent
Cell-viability endpoint comparison to capsaicin
Conformational pharmacology: imine vs. amine bridge
Rigid C=N bridge for crystallographic studies
Target geometry and docking comparison with flexible analogs
Phosphatase inhibitor probe development
ALP-targeting benzodioxole-sulfonamide
Selectivity over carbonic anhydrase isoforms
Anti-pseudomonal screening
Benzodioxole-imine scaffold distinct from fluoroquinolones
Activity against drug-resistant Gram-negative strains
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